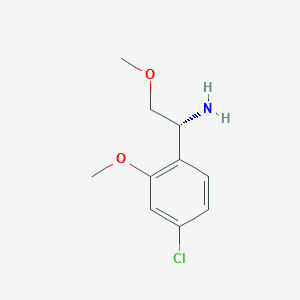
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated enone system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxy-substituted enone.
Boronic Acid Introduction: The enone is then subjected to a reaction with a boronic acid derivative under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh3)4.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the enone to an alkane or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces alkanes or alcohols.
Substitution: Produces esters or amides.
Aplicaciones Científicas De Investigación
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the enone system.
Vinylboronic Acid: Contains a vinyl group instead of the benzyloxy-substituted enone.
Allylboronic Acid: Features an allyl group in place of the enone.
Uniqueness
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is unique due to its conjugated enone system, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H15BO4 |
|---|---|
Peso molecular |
234.06 g/mol |
Nombre IUPAC |
[(E)-5-oxo-5-phenylmethoxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C12H15BO4/c14-12(8-4-5-9-13(15)16)17-10-11-6-2-1-3-7-11/h1-3,5-7,9,15-16H,4,8,10H2/b9-5+ |
Clave InChI |
LIOSWOOUVACKBX-WEVVVXLNSA-N |
SMILES isomérico |
B(/C=C/CCC(=O)OCC1=CC=CC=C1)(O)O |
SMILES canónico |
B(C=CCCC(=O)OCC1=CC=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


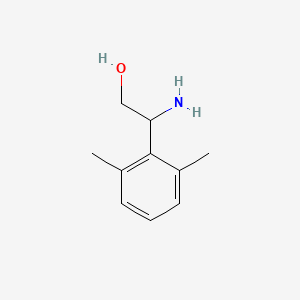
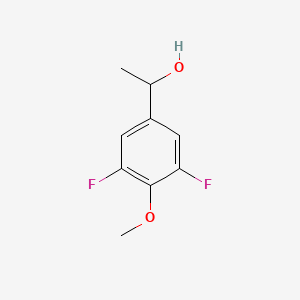
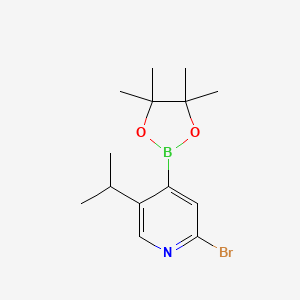

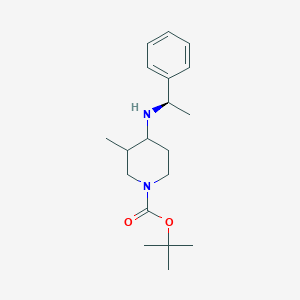
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

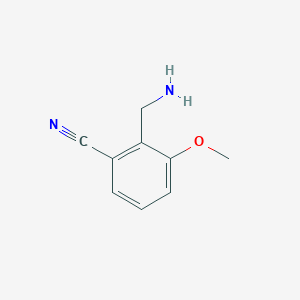

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
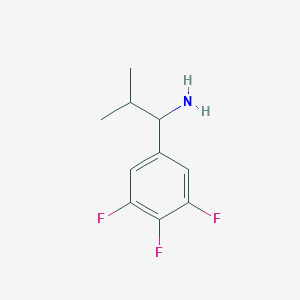
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
